

Application Notes and Protocols: Allyl (3-methylbutoxy)acetate in Fragrance Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl (3-methylbutoxy)acetate**

Cat. No.: **B1266693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a synthetic aroma chemical prized in the fragrance industry for its potent and multifaceted scent profile. It imparts a powerful, diffusive, and vibrant fruity-green character with distinct notes of pineapple and galbanum.^{[1][2]} Its unique olfactory properties make it a versatile ingredient for adding a modern sparkle and lift to a wide range of fragrance compositions, from fine perfumes to functional products like detergents and personal care items.^{[1][2]} This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of **Allyl (3-methylbutoxy)acetate** for fragrance applications.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of **Allyl (3-methylbutoxy)acetate** is presented in Table 1.

Table 1: Physicochemical and Olfactory Properties of **Allyl (3-methylbutoxy)acetate**

Property	Value	Reference
Chemical Name	Allyl (3-methylbutoxy)acetate	
Synonyms	Allyl amyl glycolate, Allyl isoamyl glycolate	
CAS Number	67634-00-8	
Molecular Formula	C ₁₀ H ₁₈ O ₃	
Molecular Weight	186.25 g/mol	
Appearance	Colorless liquid	[2]
Odor Profile	Strong, fruity, green, pineapple, galbanum	[1] [2]
Boiling Point	216 °C	[2]
Density	0.937 g/mL at 25 °C	
Refractive Index	1.428 - 1.433 at 20°C	[2]
Flash Point	94 °C	[2]
Solubility	Insoluble in water	
Recommended Usage	Up to 1.0% in fragrance concentrate	

Applications in Fragrance Chemistry

Allyl (3-methylbutoxy)acetate is a high-impact aroma chemical that is typically used in trace to low amounts to achieve the desired effect. Its primary applications include:

- **Fine Fragrances:** It is used to create vibrant, fruity, and green top notes, adding a contemporary and sparkling quality to perfumes. It is particularly effective in aldehydic, floral, and chypre fragrance families.
- **Personal Care Products:** In products such as shampoos, shower gels, and lotions, it provides a fresh and clean fruity-green character that is highly sought after by consumers.

- Household Products: Due to its stability and substantivity, it is widely used in laundry detergents and fabric softeners to impart a lasting fresh and fruity fragrance to textiles.
- Flavor Applications: While primarily a fragrance ingredient, it is also used in the flavor industry to impart pineapple and other fruity notes to various food and beverage products.

Experimental Protocols

Protocol 1: Synthesis of Allyl (3-methylbutoxy)acetate

This protocol is based on a two-step synthesis route involving the formation of an intermediate, isopentyloxy acetic acid, followed by esterification with allyl alcohol.

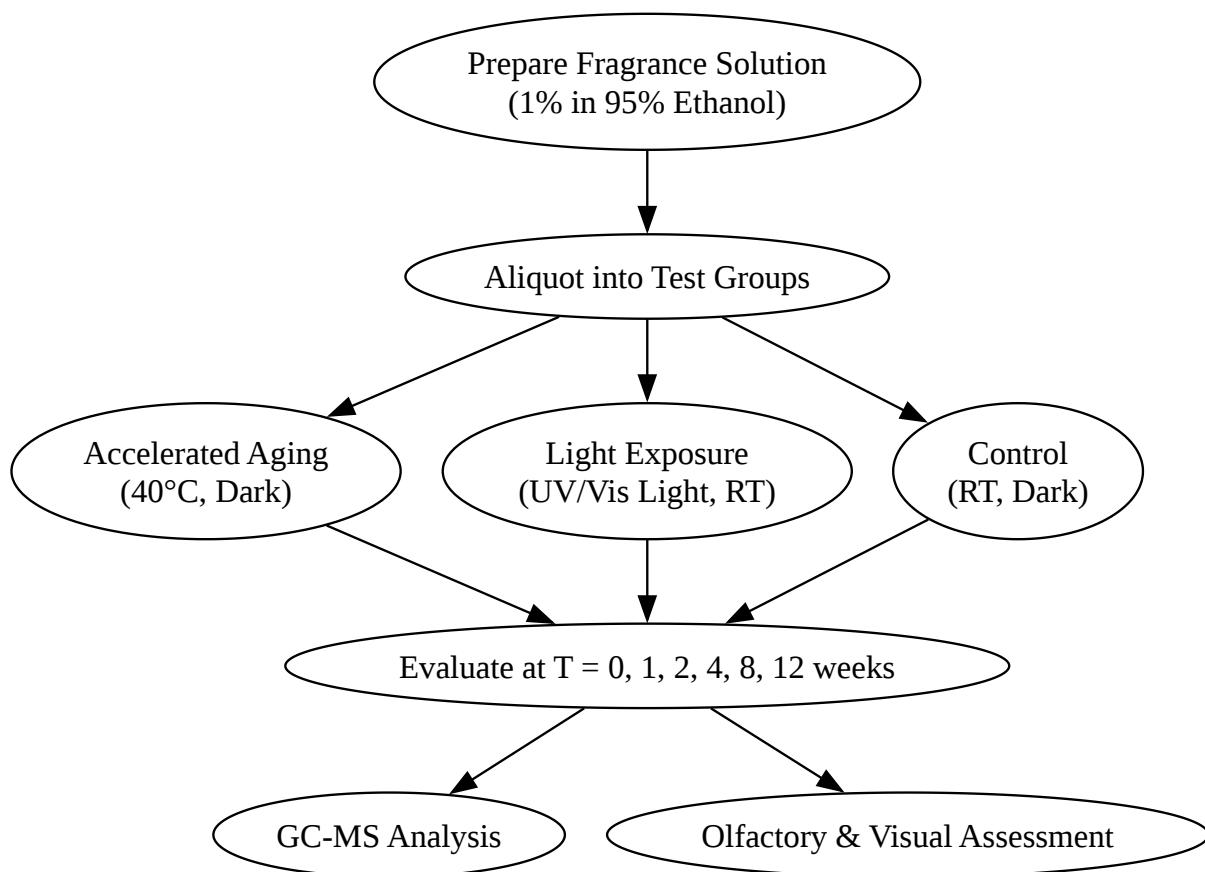
Step 1: Synthesis of Isopentyloxy Acetic Acid

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol (3-methyl-1-butanol) and sodium hydroxide in the presence of a suitable solvent (e.g., toluene) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Dehydration: Heat the mixture to reflux to effect the formation of sodium isoamoxide.
- Reaction with Chloroacetic Acid: Cool the reaction mixture and slowly add a solution of chloroacetic acid.
- Acidification and Work-up: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the isopentyloxy acetic acid. The product can be extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Step 2: Esterification with Allyl Alcohol

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the isopentyloxy acetic acid from Step 1, an excess of allyl alcohol, and an acid catalyst (e.g., p-toluenesulfonic acid).
- Esterification: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

- Work-up: Once the reaction is complete (as monitored by TLC or GC), cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify the crude product by fractional distillation under reduced pressure.

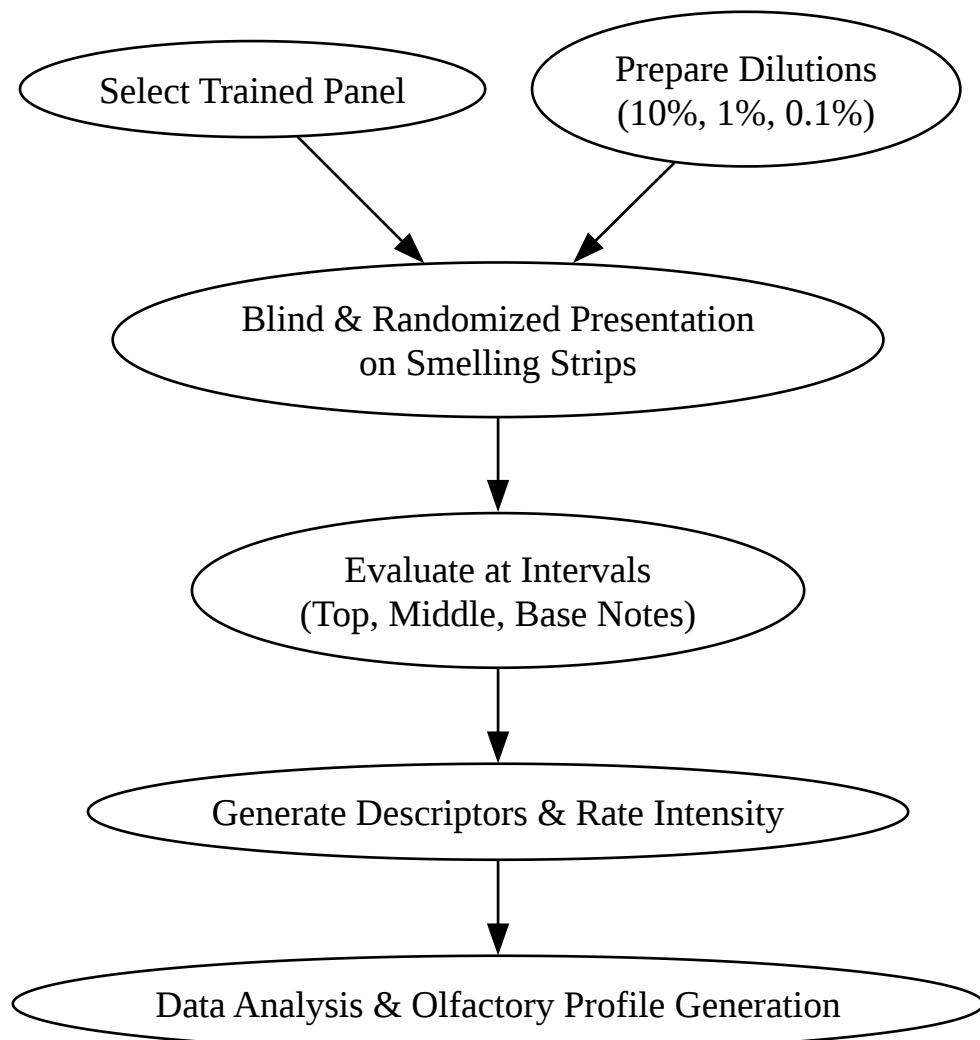

Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identity. The structure can be further confirmed by ^1H NMR and IR spectroscopy.

[Click to download full resolution via product page](#)

Protocol 2: Stability Testing of Allyl (3-methylbutoxy)acetate in a Fragrance Formulation

This protocol outlines an accelerated stability testing procedure for a fragrance oil containing **Allyl (3-methylbutoxy)acetate** intended for use in an ethanol-based product.

- Sample Preparation: Prepare a 1% solution of the fragrance oil containing **Allyl (3-methylbutoxy)acetate** in 95% ethanol. Prepare a control sample of the fragrance oil in an inert solvent.
- Storage Conditions:
 - Accelerated Aging (Heat): Store samples in sealed, airtight containers at 40°C in the dark.
 - Light Exposure: Store samples in sealed, clear glass containers under controlled UV and visible light at a constant temperature.
 - Control: Store a sample in a sealed, airtight container at room temperature (20-25°C) in the dark.
- Evaluation Intervals: Evaluate the samples at time points 0, 1, 2, 4, 8, and 12 weeks.
- Analytical Evaluation:
 - GC-MS Analysis: Analyze the samples by GC-MS to quantify the concentration of **Allyl (3-methylbutoxy)acetate** and to identify any degradation products.
 - Visual and Olfactory Assessment: Visually inspect the samples for any changes in color or clarity. Perform an olfactory evaluation by a trained panel to assess any changes in the scent profile.


[Click to download full resolution via product page](#)

Protocol 3: Sensory Evaluation of Allyl (3-methylbutoxy)acetate

This protocol describes a method for the sensory evaluation of **Allyl (3-methylbutoxy)acetate** as a raw material by a trained panel.

- Panelist Selection: Select a panel of at least 5-10 trained sensory assessors with demonstrated ability to discriminate and describe fragrance notes.
- Sample Preparation: Prepare a series of dilutions of **Allyl (3-methylbutoxy)acetate** in an odorless solvent (e.g., diethyl phthalate or ethanol) at concentrations of 10%, 1%, and 0.1%.
- Evaluation Procedure:

- Present the samples to the panelists on smelling strips in a randomized and blind manner.
- Instruct the panelists to evaluate the odor of each sample at different time intervals (top note, middle note, and base note) over a period of several hours.
- Ask the panelists to provide descriptive terms for the odor and to rate the intensity of the key attributes (e.g., fruity, green, pineapple, galbanum) on a labeled magnitude scale (e.g., 0-10).
- Data Analysis: Analyze the data to generate an olfactory profile of **Allyl (3-methylbutoxy)acetate**, including its main characteristics, intensity, and evolution over time.

[Click to download full resolution via product page](#)

Conclusion

Allyl (3-methylbutoxy)acetate is a valuable and high-impact aroma chemical with a distinctive fruity-green and pineapple character. Its versatility and stability make it a key ingredient in a wide array of fragranced products. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of this compound, enabling researchers and fragrance chemists to effectively utilize its unique properties in the development of new and innovative fragrances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. teachnlearnchem.com [teachnlearnchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Allyl (3-methylbutoxy)acetate in Fragrance Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266693#applications-of-allyl-3-methylbutoxy-acetate-in-fragrance-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com